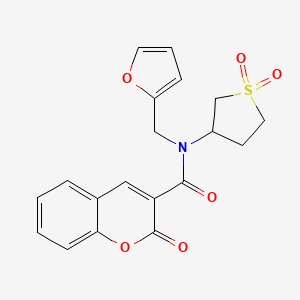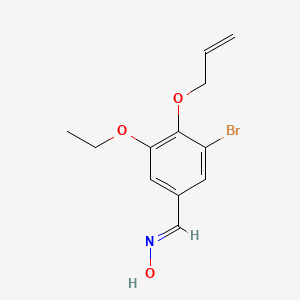
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromene derivatives, such as the one , often involves multicomponent reactions that allow for the efficient construction of these complex molecules. For instance, a study highlighted an eco-friendly procedure for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, showcasing the utility of catalytic amounts of polystyrene-supported p-toluenesulfonic acid in ethanol at elevated temperatures for promoting C-C/C-O bond formations (Jadhav et al., 2018). This method offers advantages such as short reaction times, excellent yields, and tolerance to a wide range of functional groups.
Molecular Structure Analysis
Chromene derivatives exhibit diverse molecular conformations influenced by their substituents. For example, the crystal structures of certain N-phenyl-4-oxo-4H-chromene-2-carboxamide derivatives reveal that these molecules generally adopt an anti-rotamer conformation about the C-N bond. The orientation of the amide oxygen atom can vary, being either trans- or cis-related to the oxygen atom of the pyran ring, which affects the overall molecular geometry and potential intermolecular interactions (Reis et al., 2013).
Chemical Reactions and Properties
Chromene-based compounds are known for their reactivity, particularly in the formation of novel complexes with metals. For instance, the synthesis of novel copper(II), cobalt(II), and nickel(II) complexes with chromene derivatives has been explored, revealing the ability of these organic ligands to coordinate with metal ions through nitrogen, sulfur, and oxygen atoms, forming structures with significant electrochemical properties (Myannik et al., 2018).
Applications De Recherche Scientifique
Structural Analysis and Polymorphism
Research on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives has unveiled critical insights into their crystal structures and polymorphism, indicating the importance of their conformation and packing in solid states. These studies reveal how the anti-rotamer conformation about the C-N bond and the amide O atom's position significantly impact the compound's crystalline structure. Such insights are vital for understanding the physicochemical properties and stability of related compounds (Reis et al., 2013).
Synthesis Techniques
The development of novel synthesis methods for chromene derivatives, including 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives , highlights the versatility and potential of these compounds in creating biologically active molecules. These methods enable the rapid generation of compound libraries, crucial for drug discovery and material science applications (Vodolazhenko et al., 2012).
Biological Applications
Investigations into the biological activities of chromene derivatives, such as their antimicrobial properties, provide a glimpse into their potential therapeutic applications. For example, studies on coumarin-3-carboxamides bearing various N-heterocycles have demonstrated significant antimicrobial activities, suggesting their potential use as antimicrobial agents (Azab et al., 2017).
Material Science Applications
Research into the synthesis and properties of novel poly(coumarin-amide)s has shown that these compounds exhibit desirable properties such as good thermal stability and film-forming capabilities, making them interesting candidates for material science applications. These studies explore the potential use of chromene derivatives in creating new materials with specific optical and thermal properties (Nechifor, 2009).
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c21-18(16-10-13-4-1-2-6-17(13)26-19(16)22)20(11-15-5-3-8-25-15)14-7-9-27(23,24)12-14/h1-6,8,10,14H,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHVHKOOJMYHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)


![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571406.png)
![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)
![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)
![3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5571432.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea](/img/structure/B5571440.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5571446.png)
![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)

![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)
![2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5571471.png)